molecular formula C12H16F2N2 B1370800 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine CAS No. 160358-09-8

1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine

Cat. No.: B1370800
CAS No.: 160358-09-8
M. Wt: 226.27 g/mol
InChI Key: BPRKIKNLVZACAX-UHFFFAOYSA-N
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Description

1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine (CAS 160358-09-8) is a valuable chemical building block with a molecular formula of C12H16F2N2 and a molecular weight of 226.27 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a precursor in the synthesis of piperidinylamino-thieno[2,3-d]pyrimidine compounds, which are investigated as potent 5-hydroxytryptamine (5-HT2B) receptor antagonists . Research into these antagonists has potential applications for the treatment of conditions such as pulmonary arterial hypertension, migraine, anxiety, and benign prostatic hyperplasia . The structure features a piperidin-4-amine core, which is a privileged scaffold in drug discovery, substituted with a 3,5-difluorobenzyl group that can influence the molecule's physicochemical properties and binding affinity. Researchers can leverage this amine for further functionalization to explore structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16/h5-7,12H,1-4,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRKIKNLVZACAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623335
Record name 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160358-09-8
Record name 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Piperidone Intermediates and Reductive Amination

An alternative preparation involves the use of 4-piperidone derivatives as starting materials, which are subsequently functionalized to introduce the 3,5-difluorobenzyl substituent and the amino group at the 4-position.

  • Typical Steps:

    • Formation of 1-(3,5-Difluorophenylmethyl)-4-piperidone: Reaction of 4-piperidone with 3,5-difluorobenzyl halide under basic or acidic catalysis.
    • Reductive Amination: Conversion of the ketone group at the 4-position to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.
    • Purification: Crystallization or chromatographic methods to isolate the desired amine product.
  • Advantages:

    • Allows for precise control over substitution patterns
    • High stereoselectivity possible depending on conditions
    • Suitable for preparing analogues with different substituents
  • Challenges:

    • Multi-step process increases complexity and time
    • Use of toxic or sensitive reagents (e.g., NaBH3CN)
    • Requires careful control of reaction conditions to avoid over-reduction or side reactions

This approach is analogous to methods used for preparing related 4-amino-4-phenylpiperidines, where cyanohydrin formation, Grignard reactions, and catalytic hydrogenations are employed to achieve functionalization.

Cyanohydrin and Grignard Reaction-Based Synthesis

A more sophisticated synthetic route involves the formation of cyanohydrin intermediates from 1-protected 4-piperidone, followed by reaction with amines and Grignard reagents to install the 3,5-difluorophenylmethyl group and amine functionality.

  • Process Overview:

    • Starting from 1-benzyl-4-piperidone, cyanohydrin formation is achieved using potassium cyanide under controlled conditions.
    • The cyanohydrin intermediate reacts with a protected amine (e.g., N-methylbenzylamine).
    • A Grignard reagent derived from 3,5-difluorophenylmagnesium bromide is added to introduce the difluorophenyl group.
    • Final deprotection and catalytic hydrogenation yield the target 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine.
  • Advantages:

    • Enables synthesis of variously substituted 4-amino-4-phenylpiperidines, including difluorophenyl derivatives
    • Potential for one-pot reactions to streamline synthesis
    • Industrially scalable with optimization
  • Considerations:

    • Requires handling of cyanide reagents and Grignard reagents, both sensitive and hazardous
    • Multiple purification steps needed
    • Reaction times may be longer due to sequential steps

This method has been shown to improve yields and reduce reaction times compared to older six-step processes involving phenyllithium and prolonged reflux.

Catalytic Hydrogenation for Final Amination and Debenzylation

Catalytic hydrogenation is often employed in the final stages of synthesis to reduce intermediates and remove protecting groups.

  • Typical Conditions:

    • Catalyst: 5% Pd/C with water content
    • Solvent: Methanol or ethanol
    • Temperature: 40–50 °C
    • Pressure: Atmospheric or slightly elevated hydrogen pressure
    • Time: 24 hours or as needed
  • Purpose:

    • Reduction of imines or ketones to amines
    • Removal of benzyl protecting groups (debenzylation)
    • Hydrogenation of unsaturated intermediates
  • Outcome:

    • High purity this compound
    • Crystalline salts formed by acid addition (e.g., oxalic acid dioxalate salts) for isolation

This step is critical for obtaining the free amine in high yield and purity, suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
1. Direct N-Alkylation Piperidin-4-amine + 3,5-difluorobenzyl halide Base (NaH, K2CO3), THF/DMF Reflux, several hours Simple, scalable Possible dialkylation, purification needed
2. Piperidone + Reductive Amination 4-Piperidone + 3,5-difluorobenzyl halide NaBH3CN or Pd/C + H2 Mild heating, hydrogenation Stereoselective, controlled Multi-step, toxic reagents
3. Cyanohydrin + Grignard 1-Protected 4-piperidone + KCN + 3,5-difluorophenylmagnesium bromide KCN, Grignard reagent, Pd/C Multi-step, controlled temp Versatile, one-pot possible Hazardous reagents, complex
4. Catalytic Hydrogenation (Final Step) Protected intermediates Pd/C, H2, MeOH 40–50 °C, 24h Efficient deprotection, reduction Requires catalyst handling

Research Findings and Industrial Considerations

  • Continuous flow reactors have been explored to optimize the direct N-alkylation step, providing better control over reaction temperature and time, leading to improved yields and reduced byproducts.

  • The cyanohydrin-Grignard route allows for the introduction of diverse substituents on the piperidine ring, facilitating structure-activity relationship studies in medicinal chemistry.

  • Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or catalyst poisoning, especially when fluorinated aromatic groups are present.

  • Purification often involves crystallization as acid salts (e.g., oxalate or sesquioxalate), which improve stability and handling of the final amine product.

Chemical Reactions Analysis

1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under suitable conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes, to understand its potential as a drug candidate.

    Chemical Biology: It is used in chemical biology research to study the effects of fluorine substitution on biological activity and molecular interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 3,5-difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors, leading to specific biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Derivatives

Table 1: Structural and Commercial Comparison
Compound Name Substituent Variations Molecular Weight CAS Number Key Applications/Notes References
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine None (reference compound) ~250.3* 1506591-23-6 GPCR modulation, HIV research
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine 3,4-Difluoro substitution ~250.3 sc-333297 Commercial availability
1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine Additional methylamine group at 4-position ~264.3 1506591-23-6 Enhanced solubility/activity
1-(3-(3,5-Difluorophenyl)quinolin-4-yl)piperidin-4-amine (Compound 9) Quinoline core substitution 340.2 Not provided HIV-1 inhibition (46% yield)
1-(6-Chloro-3-(3,5-difluorophenyl)quinolin-4-yl)piperidin-4-amine (Compound 10) Chloro-substituted quinoline 374.1 Not provided Improved potency (57% yield)

*Calculated based on molecular formula.

Key Observations :

  • Quinoline Derivatives: Compounds 9 and 10 (–2) demonstrate how replacing the benzyl group with a quinoline scaffold enhances molecular weight and bioactivity. The chloro substituent in Compound 10 increases potency (M+H = 374.1 vs. 340.2) and yield (57% vs. 46%) .

Heterocyclic Derivatives with 3,5-Difluorophenyl Moieties

Key Observations :

  • Imidazole vs. Imidazopyridine : HIFNH () and imidazopyridines () share the 3,5-difluorophenyl group but differ in core heterocycles. HIFNH targets voltage-sensing domains, while imidazopyridines inhibit hemozoin formation, indicating substituent-dependent mechanistic divergence .
  • Synthesis Complexity : Imidazopyridines (e.g., Compound 50) achieve higher yields (56%) compared to stereoisomeric analogs (e.g., Compound 46: 7%), highlighting the impact of stereochemistry on synthetic efficiency .

Research Findings and Implications

  • HIV-1 Inhibition: Quinoline-based analogs (Compounds 9–10) show promise in HIV-1 research, with Compound 10’s chloro substituent correlating with enhanced potency .
  • Commercial Availability : Derivatives like sc-333297 (3,4-difluoro analog) are marketed for broad pharmacological screening, underscoring the demand for fluorinated piperidines .
  • Structural Flexibility: The 3,5-difluorophenyl group is adaptable to diverse scaffolds (quinoline, imidazole, thienyl), enabling tailored interactions with biological targets .

Biological Activity

1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is a saturated nitrogen-containing heterocycle. Its molecular formula is C12H16F2N2C_{12}H_{16}F_{2}N_{2}, with a molecular weight of approximately 226.27 g/mol. The presence of the difluorophenyl group contributes to its unique biological properties and potential interactions with various biological targets.

This compound interacts with several neurotransmitter systems, particularly those involving dopamine and serotonin receptors. It has been shown to modulate neurotransmitter release and receptor activity, leading to alterations in neuronal signaling pathways that are crucial for various physiological processes.

Key Mechanisms:

  • Receptor Binding : The compound binds to specific receptors in the central nervous system (CNS), influencing synaptic plasticity and signaling pathways.
  • Neurotransmitter Modulation : It affects the release of neurotransmitters such as dopamine, which is vital for mood regulation and cognitive functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits potential as a therapeutic agent for psychiatric disorders. It has been evaluated for its effects on conditions such as schizophrenia and depression due to its action on trace amine-associated receptors (TAARs).

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotransmitter Modulation Alters dopamine and serotonin levels, impacting mood and cognition
Receptor Interaction Agonist activity at TAARs, potentially beneficial for psychotic disorders
Antidepressant Potential May alleviate symptoms of depression through neurotransmitter regulation

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in critical biological processes. For example, it may inhibit Kinesin-like protein KIF11, which plays a role in mitosis and cellular transport.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in animal models:

  • Study on Psychotic Disorders : In dopamine transporter knockout (DAT-KO) rats, the compound demonstrated a significant reduction in hyperlocomotion, suggesting its potential as an antipsychotic agent .
  • In Vitro Studies : Experiments have indicated that the compound can effectively modulate receptor activity, with EC50 values indicating potency in activating TAAR1 .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(3,5-Difluorophenyl)methylpiperidin-4-amine Piperidine structure with difluorophenylDifferent fluorination pattern affecting activity
N-(2-Fluorophenyl)ethylpiperidin-4-amines Ethyl substitutionVariation in side chain influences pharmacodynamics
1-(2-Chlorophenyl)methylpiperidin-4-amines Chlorine instead of fluorineDifferent halogen may alter receptor interactions

Q & A

Q. What is the impact of fluorination on the compound’s pharmacokinetic (PK) properties and metabolic stability?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Fluorine reduces CYP450-mediated oxidation, enhancing half-life (>4 hours) .
  • LogP Measurement : Determine partition coefficient (experimental logP ≈1.8) to correlate with membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine
Reactant of Route 2
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1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine

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